4-(2-Hydroxyphenyl)but-3-en-2-one

Antimutagenicity UV-induced mutagenesis Escherichia coli WP2s

4-(2-Hydroxyphenyl)but-3-en-2-one (CAS 22214-28-4; also referred to as 2-hydroxybenzalacetone or salicylideneacetone) is a synthetic α,β-unsaturated carbonyl compound classified as a chalcone analog. Its defining feature is an ortho-hydroxy substituent on the phenyl ring, which enables intramolecular hydrogen bonding with the adjacent ketone, stabilizing a nearly planar conformation.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 22214-28-4
Cat. No. B184534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyphenyl)but-3-en-2-one
CAS22214-28-4
Synonyms(3E)-4-(2-hydroxyphenyl)but-3-en-2-one
4-(2-hydroxyphenyl)but-3-en-2-one
4-2-HPB cpd
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CC=C1O
InChIInChI=1S/C10H10O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-7,12H,1H3/b7-6+
InChIKeyOIKUPYQBJLSNAS-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 4-(2-Hydroxyphenyl)but-3-en-2-one (CAS 22214-28-4): A Structurally Distinct ortho-Hydroxy Chalcone for Targeted Anti-Inflammatory & Synthetic Applications


4-(2-Hydroxyphenyl)but-3-en-2-one (CAS 22214-28-4; also referred to as 2-hydroxybenzalacetone or salicylideneacetone) is a synthetic α,β-unsaturated carbonyl compound classified as a chalcone analog [1]. Its defining feature is an ortho-hydroxy substituent on the phenyl ring, which enables intramolecular hydrogen bonding with the adjacent ketone, stabilizing a nearly planar conformation [2]. This structural arrangement distinguishes it from para- and meta-hydroxy isomers and is directly responsible for its unique biological mechanism—downregulation of inducible nitric oxide synthase (iNOS) gene expression via inhibition of intracellular reactive oxygen species (ROS), rather than direct enzyme inhibition—a mode of action not shared by structurally similar chalcones [3].

Why 4-(2-Hydroxyphenyl)but-3-en-2-one Cannot Be Simply Replaced by Isomeric or Saturated Analogs: Structural Determinants of Bioactivity and Synthesis


The ortho-hydroxy group in 4-(2-hydroxyphenyl)but-3-en-2-one is not merely a polarity modifier; it is the critical pharmacophore and reactivity handle. Isomeric replacement with the para-hydroxy analog (4-(4-hydroxyphenyl)but-3-en-2-one, CAS 22214-30-8) abolishes the intramolecular hydrogen bond that enforces planarity, leading to distinct electronic distribution and biological target engagement [1]. In antimutagenicity assays, 2-hydroxy substitution was more effective than the unsubstituted benzalacetone and all other ring-substituted derivatives, demonstrating a position-specific structure-activity relationship that generic procurement cannot replicate [2]. Furthermore, the ortho-hydroxy group enables exclusive participation in Hantzsch-type cyclocondensations to form oxygen-bridged heterocyclic scaffolds that are inaccessible from meta- or para-hydroxy isomers—a critical consideration for synthetic chemistry applications [3].

Quantitative Differentiation Evidence for 4-(2-Hydroxyphenyl)but-3-en-2-one vs. Its Closest Analogs


Antimutagenic Potency: ortho-Hydroxy Substitution Superior to Unsubstituted and para-Substituted Benzalacetones in UV-Induced Mutagenesis Assay

In a comparative antimutagenicity study using UV-induced mutagenesis in E. coli WP2s (uvrA), 2-hydroxybenzalacetone (the target compound) was more effective than the parent compound benzalacetone and all other ring-substituted analogs tested, including methoxy and methyl derivatives [1]. Benzalacetone was the strongest antimutagen among compounds except 2-hydroxybenzalacetone, which surpassed it [1]. The antimutagenicity of 2-hydroxybenzalacetone is attributed to inter-molecular hydrogen bonding between the ortho-hydroxy group and the carbonyl, a feature absent in benzalacetone and para-substituted analogs [1].

Antimutagenicity UV-induced mutagenesis Escherichia coli WP2s

iNOS Downregulation via ROS Inhibition: Mechanistic Differentiation from Direct Enzyme Inhibition by ortho-Hydroxy Chalcones

In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), (3E)-4-(2-hydroxyphenyl)but-3-en-2-one (HPB) inhibited NO generation not by direct iNOS enzyme inhibition, but by suppressing iNOS gene expression through inhibition of LPS-induced intracellular ROS production and subsequent NF-κB activation [1]. HPB concentration-dependently abolished LPS-induced iNOS protein expression, iNOS mRNA, and iNOS promoter activity, while having no effect on LPS-induced phosphorylation of ERK, p38 MAPK, or JNK [1]. This ROS-targeted upstream mechanism is distinct from direct iNOS inhibitors, which require higher structural complexity and often exhibit off-target kinase interactions. The ortho-hydroxy group is essential for this ROS-scavenging capability; the para-hydroxy isomer was not evaluated in the same study, but the intramolecular hydrogen-bonded planar conformation of HPB is known to enhance radical-scavenging electron delocalization compared to non-planar or para-substituted analogs [2].

Anti-inflammatory iNOS gene expression RAW 264.7 macrophages

Exclusive Synthetic Utility: ortho-Hydroxy Group Enables Oxygen-Bridged Heterocycle Formation Inaccessible to para- or meta-Isomers

The ortho-hydroxy group of 4-(2-hydroxyphenyl)but-3-en-2-one acts as an internal nucleophile in Hantzsch-type cyclocondensations, enabling formation of 9-methyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6,11-tetraene and related oxygen-bridged heterocycles when condensed with reagents such as methyl acetoacetate, pentane-2,4-dione, dimedone, methyl cyanoacetate, or cyanamide [1]. This intramolecular cyclization pathway is structurally impossible for 4-(4-hydroxyphenyl)but-3-en-2-one (CAS 22214-30-8) or 4-(3-hydroxyphenyl)but-3-en-2-one, where the hydroxyl group cannot attain the requisite proximity to the reaction center [1]. The resulting oxygen-bridged tetrahydropyridines, hexahydropyridines, and dihydropyridones represent conformationally locked heterocyclic scaffolds of interest for medicinal chemistry and fragment-based drug discovery [2].

Hantzsch synthesis Oxygen-bridged heterocycles Cyclocondensation

Crystallographically Confirmed Planarity: Structural Basis for Enhanced Conjugation Compared to Non-Hydrogen-Bonded Analogs

Single-crystal X-ray diffraction analysis of (E)-4-(2-hydroxyphenyl)but-3-en-2-one reveals an essentially planar molecule, with the ortho-hydroxy group forming an intramolecular S(6) hydrogen bond with the carbonyl oxygen [1]. This planarity maximizes π-conjugation across the enone system and the aromatic ring, distinguishing it from the para-hydroxy isomer, which lacks this intramolecular interaction and adopts a non-planar geometry with reduced electronic delocalization [1]. Intermolecular hydrogen bonds further link adjacent molecules into one-dimensional chains, influencing solid-state properties such as melting point and crystallinity that affect formulation and handling [1].

X-ray crystallography Molecular planarity Intramolecular hydrogen bonding

Optimal Research and Industrial Application Scenarios for 4-(2-Hydroxyphenyl)but-3-en-2-one Based on Verified Differentiation Evidence


Probe for Redox-Sensitive Inflammatory Signaling: iNOS Downregulation via ROS Inhibition

Leveraging the unique upstream mechanism confirmed in RAW 264.7 macrophages, 4-(2-hydroxyphenyl)but-3-en-2-one (HPB) serves as a specific chemical probe to dissect ROS-dependent NF-κB activation and iNOS gene transcription pathways without confounding direct enzyme inhibition [1]. The compound's ortho-hydroxy-enabled planarity and hydrogen-bonding capacity underpin its radical-scavenging properties, making it suitable for studies where selective modulation of intracellular ROS upstream of inflammatory gene expression is required [2]. Its in vivo activity (reduction of LPS-induced serum nitrite/nitrate in mice) further supports its use in preclinical inflammation models [1].

Antimutagenicity Reference Compound for Structure-Activity Relationship Studies

As the most potent antimutagen among hydroxyl-substituted benzalacetone derivatives tested against UV-induced mutagenesis in E. coli, this compound serves as a benchmark for structure-antimutagenicity relationship studies [1]. Its superior efficacy over the unsubstituted parent compound benzalacetone, directly attributed to ortho-hydroxy hydrogen bonding, makes it a critical reference standard for evaluating new chemopreventive chalcone derivatives [1].

Key Building Block for Oxygen-Bridged Conformationally Locked Heterocycles in Fragment-Based Drug Discovery

The exclusive ability of the ortho-hydroxy group to participate in intramolecular cyclization during Hantzsch-type condensations enables access to oxygen-bridged tricyclic scaffolds that are privileged structures for fragment-based screening libraries [1]. These conformationally locked heterocycles (tetrahydropyridines, hexahydropyridines, dihydropyridones) offer defined three-dimensional geometries and reduced entropic penalties upon target binding, attributes that cannot be replicated using para- or meta-hydroxy chalcone isomers [2].

Crystallography and Solid-State Studies: Model Compound for Intramolecular Hydrogen-Bonded Planar Chalcones

The definitive crystal structure showing S(6) intramolecular hydrogen bonding and one-dimensional chain formation via intermolecular hydrogen bonds establishes this compound as a well-characterized model for studying the solid-state properties of ortho-hydroxy chalcones [1]. Its defined crystallinity and planarity facilitate reproducible formulation, co-crystallization screening, and computational modeling of conjugated enone systems [1].

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